molecular formula C15H11BrClNO3 B4853148 2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide

2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide

Cat. No. B4853148
M. Wt: 368.61 g/mol
InChI Key: OFCSQOPBUCPDKP-UHFFFAOYSA-N
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Description

2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BFAA and is known for its ability to modulate cellular processes. In

Mechanism of Action

BFAA is known to inhibit the activity of ADP-ribosylation factor (ARF), a protein that plays a crucial role in intracellular trafficking. ARF regulates the formation of vesicles that transport proteins and lipids between different cellular compartments. BFAA binds to ARF and prevents it from interacting with its downstream effectors, which disrupts intracellular trafficking and protein secretion.
Biochemical and physiological effects:
BFAA has been found to have various biochemical and physiological effects. It has been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary cellular components. BFAA has also been found to inhibit the secretion of certain proteins and lipids, which can affect cellular processes such as inflammation and immune response.

Advantages and Limitations for Lab Experiments

BFAA has several advantages for lab experiments. It is a potent inhibitor of ARF, which makes it a valuable tool for studying intracellular trafficking and protein secretion. BFAA is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, BFAA has some limitations, such as its potential cytotoxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on BFAA. One area of interest is the development of BFAA analogs with improved solubility and potency. Another area of interest is the study of BFAA in the context of specific diseases, such as cancer and neurodegenerative disorders. Additionally, the mechanism of action of BFAA on autophagy and other cellular processes warrants further investigation.
Conclusion:
In conclusion, BFAA is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to modulate intracellular trafficking, protein secretion, and autophagy makes it a valuable tool for studying cellular processes. While BFAA has some limitations, its accessibility and potency make it a promising compound for future research.

Scientific Research Applications

BFAA has been studied for its potential applications in various scientific research fields. It has been found to modulate intracellular trafficking, protein secretion, and autophagy. BFAA has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO3/c16-11-5-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCSQOPBUCPDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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